molecular formula C3HBrN2O2 B7963505 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B7963505
M. Wt: 176.96 g/mol
InChI Key: SIRPUAFZEGZEGD-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the aldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amidoxime with a brominated aldehyde in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

  • Substitution reactions can yield various substituted oxadiazoles.
  • Oxidation of the aldehyde group results in the formation of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid.
  • Reduction leads to the formation of 3-Bromo-1,2,4-oxadiazole-5-methanol.

Scientific Research Applications

3-Bromo-1,2,4-oxadiazole-5-carbaldehyde has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A parent compound without the bromine and aldehyde substituents.

    3-Chloro-1,2,4-oxadiazole-5-carbaldehyde: A similar compound where the bromine atom is replaced by chlorine.

    1,3,4-Oxadiazole: Another isomeric form with different substitution patterns.

Uniqueness: 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Properties

IUPAC Name

3-bromo-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2/c4-3-5-2(1-7)8-6-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPUAFZEGZEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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